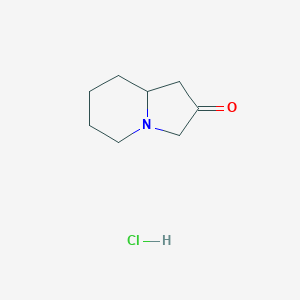

Octahydroindolizin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octahydroindolizin-2-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a white solid that is difficult to dissolve in water but soluble in organic solvents . This compound is known for its unique structure and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The preparation of octahydroindolizin-2-one hydrochloride involves a series of organic synthesis reactions. One common method includes the dehydrative annulation approach, which is used to achieve the diastereoselective synthesis of its precursor . The synthetic route typically involves the use of specific reagents and catalysts under controlled reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Octahydroindolizin-2-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Octahydroindolizin-2-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties and its role in various biochemical pathways. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of octahydroindolizin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Octahydroindolizin-2-one hydrochloride can be compared with other similar compounds, such as hexahydroindolizin-2-one and other indole derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities.

Biological Activity

Octahydroindolizin-2-one hydrochloride is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its saturated bicyclic structure, which contributes to its unique chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its applications in drug development and synthesis of complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It binds to various receptors and enzymes, modulating their activity and leading to diverse biological responses. This interaction can influence several biochemical pathways, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells .

- Cardiovascular Effects : The compound has been implicated in the modulation of cardiovascular functions, potentially serving as a precursor for drugs targeting hypertension and related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activities |

|---|---|---|

| Octahydroindolizin-2-one | Saturated bicyclic | Antimicrobial, anticancer |

| Indolizine | Unsaturated bicyclic | Anticancer |

| Pyrrolizidine | Bicyclic nitrogen | Neuroactive properties |

This table highlights the differences in biological activities based on structural variations among these compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Mechanism Investigation : Research focused on the compound's effect on cancer cell lines demonstrated that it induced apoptosis through mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

- Cardiovascular Modulation Study : A preclinical trial assessed the compound's impact on blood pressure regulation in animal models. Results showed promising antihypertensive effects, warranting further investigation into its mechanism and therapeutic applications.

Properties

IUPAC Name |

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHYXGOEWRPFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)CC2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.